

Technical Guide: Acetaldehyde DAIH Derivative (CAS 101228-21-1)

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Compound of Interest

Compound Name: Acetaldehyde, daih derivative

Cat. No.: B12058370

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Executive Summary

The Acetaldehyde DAIH derivative (CAS 101228-21-1) is the stable, fluorescent hydrazone product formed by the reaction of acetaldehyde with the derivatizing agent 2-(Diphenylacetyl)-1,3-indandione-1-hydrazone (DAIH). This compound is critical in bioanalytical and environmental chemistry for the trace quantification of acetaldehyde, a volatile and reactive aldehyde that is difficult to analyze directly.

This guide provides a comprehensive technical analysis of the derivative's properties, the mechanism of its formation, and the specific high-performance liquid chromatography (HPLC) protocols required for its detection. It also critically addresses the known limitations of the DAIH reagent as highlighted in seminal literature, offering expert mitigation strategies for robust experimental design.

Part 1: Chemical Identity & Properties[1]

Core Physicochemical Data

Property	Detail
Chemical Name	Acetaldehyde 2-(diphenylacetyl)-1,3-indandione-1-hydrazone
CAS Number	101228-21-1
Precursor Reagent	DAIH (CAS 5102-79-4)
Molecular Formula	C ₂₅ H ₂₀ N ₂ O ₂
Molecular Weight	380.44 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in acetonitrile, methanol, DMSO; insoluble in water
Detection Mode	Fluorescence (High Sensitivity) or UV-Vis Absorbance

Structural Significance

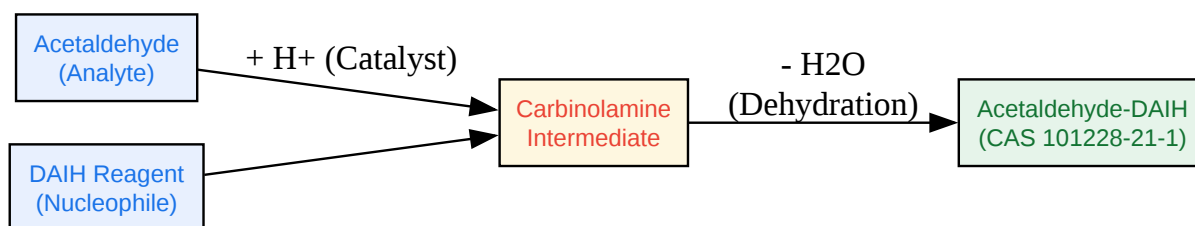
The derivative is an azine formed by the condensation of the hydrazine moiety of DAIH with the carbonyl group of acetaldehyde. The conjugation of the diphenylacetyl-indandione core with the acetaldehyde hydrazone extends the

-electron system, rendering the molecule highly fluorescent and suitable for femtomole-level detection.

Part 2: Mechanism of Derivatization

The formation of CAS 101228-21-1 follows a nucleophilic addition-elimination pathway (Schiff base formation). The reaction requires an acidic catalyst to protonate the carbonyl oxygen of acetaldehyde, facilitating the attack by the terminal amine of the DAIH hydrazine group.

Reaction Pathway Diagram



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Caption: Acid-catalyzed condensation of Acetaldehyde with DAIH to form the fluorescent hydrazone derivative.

Part 3: Analytical Methodologies (HPLC-Fluorescence)

Experimental Protocol

Note on Scientific Integrity: While DAIH is a potent reagent, literature (Heindorf et al., 1989) notes potential limitations regarding reagent stability and geometric isomerism. The following protocol incorporates steps to mitigate these issues.

Step 1: Reagent Preparation

- DAIH Stock Solution: Dissolve 10 mg of DAIH (CAS 5102-79-4) in 10 mL of HPLC-grade acetonitrile. Store in amber glass at 4°C. Stable for <1 week.
- Catalyst: 0.1 M Trichloroacetic acid (TCA) or dilute Phosphoric acid in water.

Step 2: Derivatization Workflow

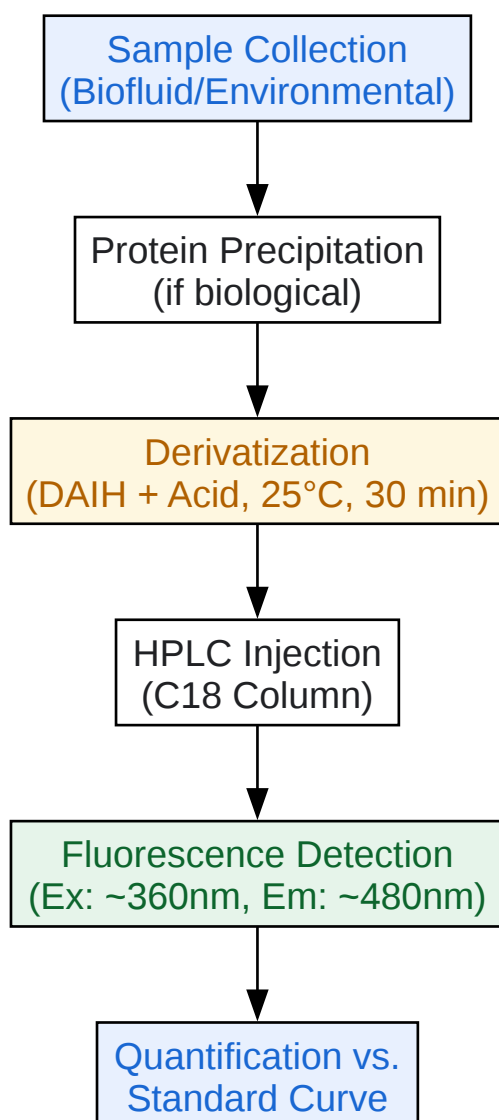
- Sample Aliquot: Transfer 100 μ L of biological fluid or aqueous sample into a 1.5 mL amber vial.
- Acidification: Add 20 μ L of Catalyst solution to lower pH to ~3.0–4.0.
- Reagent Addition: Add 100 μ L of DAIH Stock Solution.
- Incubation: Vortex and incubate at 25°C for 20–30 minutes.

- Expert Insight: Avoid high temperatures (>40°C) as they may induce isomerization (syn/anti) or degradation of the reagent, leading to ghost peaks.
- Quenching (Optional): If the reaction is too aggressive, neutralize with a buffer, though direct injection is common.

Step 3: HPLC Conditions

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).
- Mobile Phase A: Water (0.1% Formic Acid).
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.^[1]
- Detection:
 - Fluorescence: Excitation
nm; Emission
nm. (Specific maxima depend on solvent polarity; optimize using a scanning fluorometer).
 - UV-Vis: 254 nm or 365 nm.

Analytical Workflow Diagram



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Caption: Step-by-step analytical workflow for the quantification of acetaldehyde using DAIH.

Part 4: Critical Analysis & Expert Insights

Addressing the "Limitations" (Heindorf et al.)

A critical evaluation of the literature reveals that while DAIH is sensitive, it is not without challenges. The seminal paper by Heindorf et al. (1989) titled "Limitations of 2-diphenylacetyl-1,3-indandione-1-hydrazone as a precolumn fluorescence derivatization reagent" highlights:

- Isomerization: The C=N double bond in the hydrazone can exist in syn and anti configurations. These isomers may separate on high-efficiency C18 columns, resulting in double peaks for a single analyte.
 - Solution: Maintain consistent column temperature (e.g., 30°C) and ensure the integration window covers both potential isomer peaks.
- Reagent Fluorescence: Unreacted DAIH may possess intrinsic fluorescence or degrade into fluorescent byproducts, interfering with trace analysis.
 - Solution: Use a gradient that elutes the excess reagent well after the acetaldehyde derivative.

Stability & Storage

The derivative (CAS 101228-21-1) is stable in acetonitrile for up to 48 hours at 4°C. However, prolonged exposure to light can cause photo-isomerization. Amber glassware is mandatory for all steps of the protocol.

References

- Heindorf, M. A., et al. (1989).[2] Limitations of 2-diphenylacetyl-1,3-indandione-1-hydrazone as a precolumn fluorescence derivatization reagent. *Journal of Chromatography A*, 464(1), 186-194.
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- Partridge, A., & Charlesworth, J. (1991).[2] Conformational analysis of 2-diphenylacetyl-1,3-indandione-1-hydrazone and its derivatives. *Journal of Molecular Structure*.

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Sources

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